4H-Tetrazolo(5,1-c)(1,4)benzothiazine
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Overview
Description
4H-Tetrazolo(5,1-c)(1,4)benzothiazine is a heterocyclic compound that features a fused ring system combining a tetrazole and a benzothiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Tetrazolo(5,1-c)(1,4)benzothiazine typically involves an intramolecular dipolar addition reaction. One common method starts with 2-(2-azidophenylthio)acetonitrile, which undergoes cyclization to form the desired compound . The reaction conditions often include base-catalyzed deprotonation followed by reaction with electrophiles such as alkyl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4H-Tetrazolo(5,1-c)(1,4)benzothiazine undergoes various chemical reactions, including:
Substitution Reactions: The methylene protons of the thiazine ring are sufficiently acidic to undergo base-catalyzed deprotonation, followed by reaction with electrophiles.
Bromination: Reaction with N-bromosuccinimide results in the formation of 4-bromo-4H-Tetrazolo(5,1-c)(1,4)benzothiazine.
Formation of Acetals: Bromomethylene derivatives can react with alkoxides to form acid-stable acetals.
Common Reagents and Conditions
Electrophiles: Alkyl halides are commonly used in substitution reactions.
Brominating Agents: N-bromosuccinimide is used for bromination reactions.
Major Products
4-Bromo-4H-Tetrazolo(5,1-c)(1,4)benzothiazine: Formed through bromination.
Acetals: Formed through reactions with alkoxides.
Scientific Research Applications
4H-Tetrazolo(5,1-c)(1,4)benzothiazine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new antimicrobial and anticancer agents.
Materials Science: Its structural properties may be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological systems.
Mechanism of Action
The mechanism of action of 4H-Tetrazolo(5,1-c)(1,4)benzothiazine involves its interaction with molecular targets through its heterocyclic structure. The compound can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4H-Tetrazolo(5,1-c)(1,4)benzothiazine can be compared with other similar heterocyclic compounds, such as:
1,4-Benzothiazine: Lacks the tetrazole ring, which may result in different chemical and biological properties.
Tetrazole Derivatives: These compounds contain the tetrazole ring but lack the benzothiazine moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its fused ring system, which combines the properties of both tetrazole and benzothiazine, potentially offering a broader range of applications and reactivity .
Properties
CAS No. |
83443-01-0 |
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Molecular Formula |
C8H6N4S |
Molecular Weight |
190.23 g/mol |
IUPAC Name |
4H-tetrazolo[5,1-c][1,4]benzothiazine |
InChI |
InChI=1S/C8H6N4S/c1-2-4-7-6(3-1)12-8(5-13-7)9-10-11-12/h1-4H,5H2 |
InChI Key |
PJSJLNZVYALOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN=NN2C3=CC=CC=C3S1 |
Origin of Product |
United States |
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